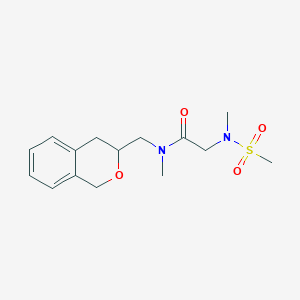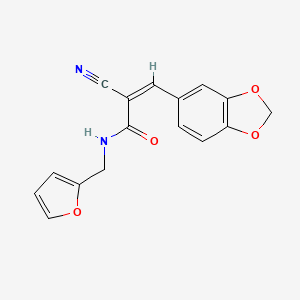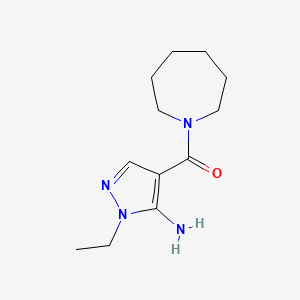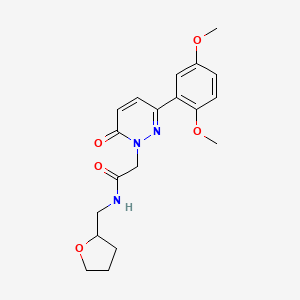![molecular formula C24H17ClN4O2 B2370975 8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-09-5](/img/structure/B2370975.png)
8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the class of pyrazoloquinolines. It has been the subject of extensive scientific research due to its potential applications in the field of medicine.
Applications De Recherche Scientifique
Photovoltaic Properties and Organic-Inorganic Photodiode Fabrication
Research has shown that quinoline derivatives exhibit significant photovoltaic properties. Specifically, certain derivatives have been studied for their potential use in fabricating organic-inorganic photodiodes. These studies explore the electrical properties of quinoline derivative thin films, their behavior under illumination, and their suitability for use in photodiodes. Such applications highlight the importance of quinoline derivatives in the development of photovoltaic devices and solar energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Structural Properties
Quinoline derivatives, including those related to the compound , have been synthesized through various chemical reactions, showcasing the versatility and reactivity of these compounds. Studies detail the synthesis of condensed heterotricycles, including pyrazolo[3,4-c]quinoline derivatives, and investigate their structural and spectral properties. These works contribute to the understanding of how different functional groups and synthetic approaches affect the properties of quinoline derivatives (Nagarajan & Shah, 1992).
Optical and Electronic Properties
The optical and electronic properties of quinoline derivatives have been extensively studied, highlighting their potential in various technological applications. Research focusing on the structural and optical properties of these compounds, such as their absorption parameters and electronic transitions, provides valuable insights into their functionality in optical devices and materials science. The exploration of these properties suggests the utility of quinoline derivatives in developing new materials with specific optical and electronic characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antimicrobial Activity
Some quinoline derivatives have been synthesized and evaluated for their antimicrobial activity, indicating the potential of these compounds in medicinal chemistry and drug development. The ability of quinoline derivatives to inhibit the growth of various pathogens suggests their importance in designing new antimicrobial agents. This application is critical in addressing the growing concern over antibiotic resistance and the need for new therapeutic options (El-Sayed & Aboul‐Enein, 2001).
Propriétés
IUPAC Name |
8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O2/c1-2-15-6-8-16(9-7-15)23-21-14-26-22-11-10-17(25)12-20(22)24(21)28(27-23)18-4-3-5-19(13-18)29(30)31/h3-14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNQDYZACUXUKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({5-[(1E)-{[(3-fluorophenyl)methoxy]imino}methyl]pyridin-2-yl}oxy)benzonitrile](/img/structure/B2370892.png)



![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2370898.png)





![5-chloro-2-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide](/img/structure/B2370908.png)


